N-Ethyl Fingolimod CAS 1402793-28-5 chemical structure and properties
N-Ethyl Fingolimod CAS 1402793-28-5 chemical structure and properties
Title: Comprehensive Technical Guide on N-Ethyl Fingolimod (CAS 1402793-28-5): Structural Properties, Mechanistic Implications, and Analytical Workflows
Abstract In the landscape of neuroimmunology and multiple sclerosis (MS) therapeutics, Fingolimod (FTY720) stands as a pioneering sphingosine-1-phosphate (S1P) receptor modulator. However, the synthesis and degradation of this active pharmaceutical ingredient (API) can yield specific structural impurities that critically alter its pharmacodynamic and toxicological profile. This whitepaper, authored from the perspective of a Senior Application Scientist, provides an in-depth analysis of N-Ethyl Fingolimod (CAS 1402793-28-5) . We will deconstruct its chemical architecture, explore the mechanistic causality behind its altered receptor binding, and establish self-validating analytical protocols for its quantification and biological assessment.
Chemical Architecture and Physicochemical Profiling
Fingolimod is a structural analogue of endogenous sphingosine. Its efficacy relies heavily on a primary amine group, which serves as the substrate site for in vivo phosphorylation. N-Ethyl Fingolimod emerges as a process-related impurity or degradant where an ethyl group ( C2H5 ) is covalently bonded to this critical nitrogen atom, converting the primary amine into a secondary amine .
This seemingly minor alkylation fundamentally shifts the molecule's physicochemical behavior. The addition of the ethyl group increases the steric bulk around the nitrogen and slightly elevates the molecule's lipophilicity (LogP). More importantly, it alters the pKa of the amine, impacting its ionization efficiency in mass spectrometry and its hydrogen-bonding capacity in biological systems .
Table 1: Physicochemical & Analytical Comparison
| Property | Fingolimod (API) | N-Ethyl Fingolimod (Impurity) |
| CAS Number | 162359-55-9 | 1402793-28-5 |
| IUPAC Name | 2-Amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol | 2-(Ethylamino)-2-(4-octylphenethyl)propane-1,3-diol |
| Molecular Formula | C19H33NO2 | C21H37NO2 |
| Molecular Weight | 307.47 g/mol | 335.53 g/mol |
| Amine Classification | Primary Amine | Secondary Amine |
| Precursor Ion [M+H]+ | m/z 308.5 | m/z 336.5 |
| Solubility | Methanol, DMSO | Methanol, DMSO |
Mechanistic Context: SphK2 Phosphorylation and S1P Receptor Modulation
To understand why N-Ethyl Fingolimod is a critical impurity, we must examine the causality of Fingolimod's mechanism of action. Fingolimod is a prodrug. It exhibits no innate activity at S1P receptors until it is stereoselectively phosphorylated by Sphingosine Kinase 2 (SphK2) into fingolimod-phosphate . This active metabolite then acts as a high-affinity agonist at S1PR1, causing receptor internalization and preventing lymphocyte egress from lymph nodes.
The Steric Hindrance Hypothesis: In the active site of SphK2, the primary amine of Fingolimod forms a highly specific hydrogen-bonding network that aligns the adjacent hydroxyl group for ATP-mediated phosphorylation. The N-ethylation in CAS 1402793-28-5 introduces significant steric hindrance. This bulky secondary amine clashes with the binding pocket residues of SphK2, drastically reducing the enzyme's binding affinity ( Km ) and catalytic turnover ( kcat ). Consequently, N-Ethyl Fingolimod fails to undergo efficient bioconversion, rendering it biologically inert at the S1P receptor level but potentially competitive at the kinase level.
Figure 1: Comparative phosphorylation and S1P receptor activation pathway of Fingolimod vs. N-Ethyl Fingolimod.
Toxicological Implications: The Nitrosamine Risk
Beyond receptor pharmacology, the structural shift from a primary to a secondary amine introduces a severe regulatory liability. Under current ICH M7 guidelines, secondary amines are notorious precursors to N-nitrosamines—a cohort of concern (CoC) known for potent mutagenicity. In the presence of nitrosating agents (e.g., nitrites in excipients or water), N-Ethyl Fingolimod readily forms N-Nitroso N-Ethyl Fingolimod (MW: 364.53) . This necessitates ultra-sensitive analytical tracking of the N-Ethyl impurity to mitigate downstream nitrosamine generation in the formulated drug product.
Experimental Workflows and Analytical Protocols
To maintain scientific integrity, the quantification and biological assessment of N-Ethyl Fingolimod must rely on self-validating systems. Below are the optimized protocols designed to ensure high fidelity in drug development pipelines.
Protocol 1: LC-MS/MS Quantification of N-Ethyl Fingolimod in API Matrices
This workflow leverages the lipophilicity of the octyl chain and the basicity of the secondary amine to achieve baseline separation and high-sensitivity detection.
Step-by-Step Methodology:
-
Sample Preparation (Matrix Correction): Weigh 10.0 mg of Fingolimod API and dissolve in 10 mL of LC-MS grade Methanol. Spike the solution with 10 ng/mL of a deuterated internal standard (e.g., Fingolimod-d4). Causality: Methanol disrupts hydrophobic interactions of the octyl chain, ensuring complete solubilization. The isotopic internal standard (IS) is critical to self-validate the assay by correcting for ionization suppression caused by the high-concentration API matrix in the ESI source.
-
Chromatographic Separation: Inject 2 µL onto an Acquity UPLC BEH C18 column (50 mm x 2.1 mm, 1.7 µm). Run a gradient elution using Mobile Phase A (0.1% Formic acid in water) and Mobile Phase B (0.1% Formic acid in Acetonitrile). Causality: The C18 stationary phase interacts strongly with the hydrophobic tail. The N-ethyl group makes the impurity slightly more lipophilic than the API, allowing it to elute later, preventing detector saturation from the main API peak.
-
Ionization and Detection: Operate the mass spectrometer in Electrospray Ionization Positive (ESI+) mode. Monitor the Multiple Reaction Monitoring (MRM) transition for N-Ethyl Fingolimod at m/z 336.5 → 255.3 (or dominant product ion). Causality: Formic acid in the mobile phase donates protons, ensuring the secondary amine is fully ionized [M+H]+ prior to aerosolization, maximizing the signal-to-noise ratio.
Figure 2: Step-by-step LC-MS/MS workflow for the quantification of N-Ethyl Fingolimod in API matrices.
Protocol 2: In Vitro Sphingosine Kinase 2 (SphK2) Phosphorylation Assay
To empirically prove the steric hindrance hypothesis, this assay measures the bioconversion rate of the impurity. It is designed as a self-validating system using internal controls.
Step-by-Step Methodology:
-
Reaction Assembly: In a 96-well plate, prepare a reaction buffer containing 50 mM HEPES (pH 7.4), 10 mM MgCl2 , 150 mM KCl, and 10 µM ATP. Add 100 ng of recombinant human SphK2 enzyme per well.
-
Substrate Incubation: Introduce substrates at 1 µM concentration.
-
Test Well: N-Ethyl Fingolimod.
-
Positive Control Well: Native Fingolimod API.
-
Negative Control Well: Native Fingolimod + 10 µM ABC294640 (a selective SphK2 inhibitor).
-
-
Quenching & Analysis: Incubate at 37°C for 30 minutes. Quench the reaction by adding an equal volume of ice-cold methanol. Centrifuge at 14,000 x g for 10 minutes to precipitate proteins.
-
Validation: Analyze the supernatant via LC-MS/MS for the presence of phosphorylated products. Causality: The negative control ensures that any phosphorylation detected is strictly SphK2-mediated (ruling out assay artifacts). The expected result is a high yield of Fingolimod-P in the positive control, and negligible N-Ethyl Fingolimod-P in the test well, confirming the biological inactivity of the impurity.
Conclusion
N-Ethyl Fingolimod (CAS 1402793-28-5) is far more than a simple chromatographic peak; it is a structural modification that nullifies the drug's intended pharmacodynamics while introducing significant toxicological risks via potential nitrosamine formation. By understanding the causality between its N-ethylated structure, its failure to undergo SphK2 phosphorylation, and its behavior in ESI+ mass spectrometry, drug development professionals can design robust, self-validating analytical controls. Strict monitoring of this impurity is paramount to ensuring the safety and efficacy of Fingolimod-based therapeutics.
References
-
FTY720 (Fingolimod) Ameliorates Brain Injury through Multiple Mechanisms and is a Strong Candidate for Stroke Treatment. PubMed Central (PMC) / NIH. Available at:[Link]
-
Modulators of Sphingosine-1-phosphate Pathway Biology: Recent Advances of Sphingosine-1-phosphate Receptor 1 (S1P1) Agonists and Future Perspectives. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
-
Fingolimod Impurities and N-Nitroso Derivatives Reference Standards. Pharmaffiliates. Available at:[Link]
